1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol 1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 1566223-69-5
VCID: VC3113600
InChI: InChI=1S/C10H14ClN3O/c1-7(15)8-2-3-14(5-8)10-4-9(11)12-6-13-10/h4,6-8,15H,2-3,5H2,1H3
SMILES: CC(C1CCN(C1)C2=CC(=NC=N2)Cl)O
Molecular Formula: C10H14ClN3O
Molecular Weight: 227.69 g/mol

1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol

CAS No.: 1566223-69-5

Cat. No.: VC3113600

Molecular Formula: C10H14ClN3O

Molecular Weight: 227.69 g/mol

* For research use only. Not for human or veterinary use.

1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol - 1566223-69-5

Specification

CAS No. 1566223-69-5
Molecular Formula C10H14ClN3O
Molecular Weight 227.69 g/mol
IUPAC Name 1-[1-(6-chloropyrimidin-4-yl)pyrrolidin-3-yl]ethanol
Standard InChI InChI=1S/C10H14ClN3O/c1-7(15)8-2-3-14(5-8)10-4-9(11)12-6-13-10/h4,6-8,15H,2-3,5H2,1H3
Standard InChI Key UHBSEOGSMYASMK-UHFFFAOYSA-N
SMILES CC(C1CCN(C1)C2=CC(=NC=N2)Cl)O
Canonical SMILES CC(C1CCN(C1)C2=CC(=NC=N2)Cl)O

Introduction

Chemical Identity and Basic Properties

1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol is characterized by a distinct chemical identity with multiple naming conventions and identifiers. The compound features a central pyrrolidine ring connected to both a chloropyrimidine moiety and an ethanol group, creating a molecule with diverse reactive sites and potential pharmaceutical applications.

Chemical Identifiers and Nomenclature

ParameterInformation
CAS Number1566223-69-5
Chemical FormulaC₁₀H₁₄ClN₃O
Molecular Weight227.69 g/mol
MDL NumberMFCD26060800
PubChem CID112627052
IUPAC Name1-[1-(6-chloropyrimidin-4-yl)pyrrolidin-3-yl]ethanol
InChI KeyUHBSEOGSMYASMK-UHFFFAOYSA-N

Table 1: Chemical identifiers and fundamental properties of 1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol

Structural Representation

The molecular structure features a 6-chloropyrimidine ring connected to a pyrrolidine ring at the 4-position, with the pyrrolidine bearing an ethanol group at the 3-position. This arrangement creates a compound with multiple potential interaction sites, making it valuable for chemical research and pharmaceutical development.

The compound can be represented by the SMILES notation: CC(C1CCN(C1)C2=CC(=NC=N2)Cl)O, which encodes its complete structural information in a linear format . The structure combines heterocyclic elements with aliphatic components, creating a hybrid molecule with distinct physical and chemical characteristics.

Physical and Chemical Properties

The physical and chemical properties of 1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol determine its behavior in various chemical environments and influence its potential applications in research and development settings.

Physical Characteristics

1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol is typically observed as a powder at room temperature . Its molecular weight of 227.69 g/mol places it in a range commonly associated with drug-like molecules, adhering to Lipinski's Rule of Five for potential orally active drugs. The compound's physical state facilitates its handling and incorporation into various experimental protocols.

Chemical Reactivity

The compound features several reactive sites that can participate in diverse chemical transformations:

  • The secondary alcohol group can undergo oxidation, esterification, or dehydration reactions

  • The pyrrolidine nitrogen provides a site for potential alkylation or acylation

  • The chloropyrimidine moiety can participate in nucleophilic aromatic substitution reactions

These reactive centers make the compound versatile for chemical modifications and potential development of derivative compounds with enhanced properties or biological activities.

Structural Relationships and Analogs

The structural features of 1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol place it within a broader family of heterocyclic compounds that have demonstrated importance in medicinal chemistry.

Comparison with Related Structures

Several structurally related compounds appear in research contexts:

  • Pyrrolidine derivatives functionalized with pyrimidine moieties have been explored as potential bioactive compounds

  • The parent compound 1-(Pyrrolidin-3-yl)ethan-1-ol (CAS: 477700-38-2) serves as a precursor or building block

  • Compounds containing the 6-chloropyrimidin-4-yl group connected to nitrogen heterocycles demonstrate diverse biological activities

Structure-Activity Relationships

Research on related compounds suggests potential structure-activity relationships that might be relevant to 1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol:

Structural ElementPotential Role in Activity
6-ChloropyrimidineServes as a hydrogen bond acceptor; provides site for nucleophilic substitution
Pyrrolidine ringEnhances binding through nitrogen as hydrogen bond acceptor; provides conformational constraint
Ethanol side chainIntroduces hydrogen bond donor/acceptor capability; modulates solubility

Table 2: Potential functional roles of structural elements in 1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol

Related pyrimidinyl compounds with similar structural features have shown activity as enzyme inhibitors and receptor modulators. For example, pyrimidinyl biphenylureas have been identified as potential CB₁ allosteric modulators with possible applications in treating obesity .

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